4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile
Overview
Description
UV-328 is a chemical compound that belongs to the phenolic benzotriazoles . It is a UV filter that is used as an antioxidant for plastics . It is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .
Synthesis Analysis
In a study, human metabolism pathways of UV-328 were explored . UV-328 was found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function .Chemical Reactions Analysis
UV-328 and its metabolites were investigated in blood and urine samples collected until 48 and 72 h after exposure, respectively . UV-328 was found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function .Physical and Chemical Properties Analysis
UV-328 has a melting point of 80-86 °C, a vapor pressure of 4,6·10 −5 Pa (20 °C) and a water solubility of 0,17±0,07 μg·l −1 (25 °C) . The octanol-water partition coefficient (log KOW) is 7,93 .Mechanism of Action
Safety and Hazards
UV-328 is persistent, bioaccumulative and toxic (PBT) as well as very persistent and very bioaccumulative (vPvB) . It may cause long-lasting harmful effects to aquatic life . UV-328 has been found to be associated with adverse health effects in mammals based on repeated-dose toxicity studies conducted in rats and dogs, with the primary health effect being liver toxicity .
Future Directions
Properties
IUPAC Name |
4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c1-13-6-8-19(28-20-9-7-14(12-21)11-18(20)25(26)27)17(10-13)24-22-15-4-2-3-5-16(15)23-24/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVDZTYRLPZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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